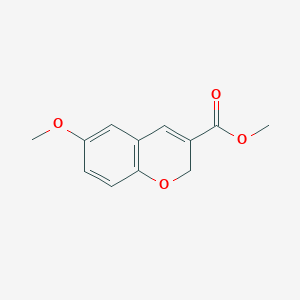

methyl 6-methoxy-2H-chromene-3-carboxylate

説明

Methyl 6-methoxy-2H-chromene-3-carboxylate is a compound related to the chromene family, which is characterized by a 2H-chromene core structure. Chromenes are a group of organic compounds with notable presence in various natural products and have been the subject of numerous studies due to their biological activities and potential applications in medicinal chemistry. Although the specific compound methyl 6-methoxy-2H-chromene-3-carboxylate is not directly mentioned in the provided papers, related compounds with similar structures have been synthesized and analyzed, providing insights into the chemical behavior and properties of this class of compounds.

Synthesis Analysis

The synthesis of chromene derivatives often involves esterification and other organic reactions that introduce various functional groups to the core chromene structure. For instance, the synthesis of methyl 5-methoxy-1H-indole-2-carboxylate was achieved via esterification of commercially available precursors . Similarly, a series of dimethyl 6-aryl-2,2-dimethyl-2H-chromene-7,8-dicarboxylates were synthesized, indicating the versatility of chromene derivatives in chemical synthesis . The triphenylphosphine-mediated reaction is another method used to produce chromene derivatives, as seen in the synthesis of methyl 6-(1,2-di(methoxycarbonyl))-8-(ethyl carbamoylformyl)-2-oxo-2H-chromene-4-carboxylate .

Molecular Structure Analysis

The molecular structure of chromene derivatives is often elucidated using spectroscopic techniques such as FT-IR, FT-Raman, UV, 1H, and 13C NMR . For example, the crystal structure of a related compound, 4-(4-methoxyphenyl)-7,7-dimethyl-2-methylamino-3-nitro-7,8-dihydro-4H-chromen-5(6H)-one, revealed that the chromene moiety adopts an envelope conformation, and the substituent groups can significantly influence the overall molecular conformation .

Chemical Reactions Analysis

Chromene derivatives can undergo various chemical reactions, including photochromic reactions, as demonstrated by the photochromic properties of dimethyl 6-aryl-2,2-dimethyl-2H-chromene-7,8-dicarboxylates under continuous irradiation . The presence of substituent groups such as methoxycarbonyl can stabilize the colored forms of these compounds, which is an important consideration in the design of photoresponsive materials.

Physical and Chemical Properties Analysis

The physical and chemical properties of chromene derivatives are closely related to their molecular structure. Computational studies, including density functional theory (DFT) calculations, have been used to predict properties such as polarizability, hyperpolarizability, and molecular electrostatic potential . These properties are essential for understanding the reactivity and potential applications of chromene derivatives in fields such as nonlinear optics and pharmaceuticals. Theoretical data from DFT calculations often show good agreement with experimental values, providing a reliable method for studying these compounds .

科学的研究の応用

DNA-Damaging Activity

Methyl 6-methoxy-2H-chromene-3-carboxylate, among other compounds, has been isolated from the leaves of Piper aduncum. Research has investigated its DNA-damaging activity, particularly against mutant strains of Saccharomyces cerevisiae (Baldoqui et al., 1999).

Antifungal Properties

Chromenes, including derivatives of methyl 6-methoxy-2H-chromene-3-carboxylate, have demonstrated antifungal activities. For example, an extract from Piper mollicomum and Piper lhotzkyanum exhibited bioactivity against fungi such as Cladosporium cladosporioides and C. sphaerospermum (Lago et al., 2007).

Chemical Synthesis and Structural Analysis

The synthesis and structural analysis of compounds related to methyl 6-methoxy-2H-chromene-3-carboxylate, such as glycoside lactone derivatives, have been a focus of research. These studies contribute to understanding the chemical properties and potential applications of these compounds (Zhang et al., 2001).

Cytotoxic Effects

Research has also explored the cytotoxic effects of compounds structurally similar to methyl 6-methoxy-2H-chromene-3-carboxylate. For instance, certain derivatives have been evaluated for their cytotoxicity against human cancer cell lines, such as breast cancer and liver cancer cells (Jiang et al., 2014).

Synthesis Methods

Research has focused on developing efficient synthesis methods for chromene derivatives, including methods for creating E/Z isomers of methyl 6-methoxy-2H-chromene-3-carboxylate. These methods are vital for producing these compounds in larger quantities for further study and potential applications (Yavari & Feiz-Javadian, 2006).

GPR35 Agonist Research

Derivatives of methyl 6-methoxy-2H-chromene-3-carboxylate have been used in the study of G protein-coupled receptor GPR35. These studies are essential for understanding the receptor's role and potential therapeutic applications (Thimm et al., 2013).

Acylation Studies

The acylation reactions of chromenes, including methyl 6-methoxy-2H-chromene-3-carboxylate derivatives, have been studied to understand their chemical reactivity and potential applications in organic synthesis (Yamaguchi et al., 1984).

Safety And Hazards

The compound has been classified as Acute Tox. 4 Oral, indicating that it may be harmful if swallowed . The safety information suggests that precautionary measures should be taken, including washing hands and other exposed areas thoroughly after handling, not eating, drinking or smoking when using this product, and wearing protective gloves and eye protection .

特性

IUPAC Name |

methyl 6-methoxy-2H-chromene-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12O4/c1-14-10-3-4-11-8(6-10)5-9(7-16-11)12(13)15-2/h3-6H,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRHDLAUULLXIQN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)OCC(=C2)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30363150 | |

| Record name | methyl 6-methoxy-2H-chromene-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30363150 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

methyl 6-methoxy-2H-chromene-3-carboxylate | |

CAS RN |

338759-76-5 | |

| Record name | methyl 6-methoxy-2H-chromene-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30363150 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(E)-4-{2-[3-(trifluoromethyl)phenoxy]phenyl}-3-buten-2-one](/img/structure/B1300457.png)

![(E)-1-[4-(1H-1,3-benzimidazol-1-yl)phenyl]-3-(4-toluidino)-2-propen-1-one](/img/structure/B1300472.png)

![3-(6-Iodoimidazo[1,2-a]pyridin-2-yl)aniline](/img/structure/B1300474.png)

![3-(7-Methylimidazo[1,2-a]pyridin-2-yl)aniline](/img/structure/B1300475.png)

![(E)-3-(1-isobutyl-1,2,3,4-tetrahydro-6-quinolinyl)-2-[(4-methylphenyl)sulfonyl]-2-propenenitrile](/img/structure/B1300480.png)

![5-[2-(4-Fluoroanilino)ethenyl]-3-(methylthio)-4-isothiazolecarbonitrile](/img/structure/B1300490.png)

![1-Naphtho[2,1-b]furan-2-yl-1-ethanone](/img/structure/B1300553.png)

![Ethyl imidazo[2,1-b][1,3]benzothiazole-2-carboxylate](/img/structure/B1300555.png)